molecular formula C19H27NO3 B13882815 Tert-butyl 4-(4-methylphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate

Tert-butyl 4-(4-methylphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B13882815
M. Wt: 317.4 g/mol
InChI Key: ZSKMHGZNJHEXCS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methylphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(4-methylphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methylphenyl compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur at the piperidine ring or the aromatic ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 4-(4-methylphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, it may be used to study the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry

In the industrial sector, it may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-methylphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine, 4-methylpiperidine, and 4-(4-methylphenyl)piperidine.

    Carboxylate esters: Compounds like tert-butyl acetate, tert-butyl benzoate.

Uniqueness

Tert-butyl 4-(4-methylphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 4-(4-methylphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27NO3/c1-15-5-7-16(8-6-15)19(11-14-21)9-12-20(13-10-19)17(22)23-18(2,3)4/h5-8,14H,9-13H2,1-4H3

InChI Key

ZSKMHGZNJHEXCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CC=O

Origin of Product

United States

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